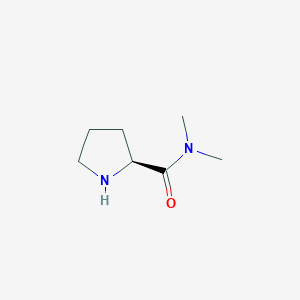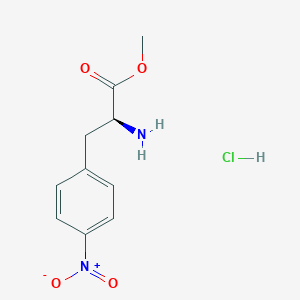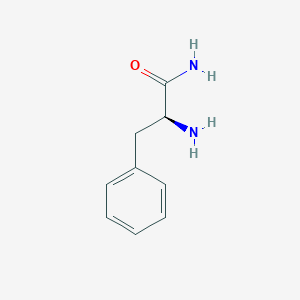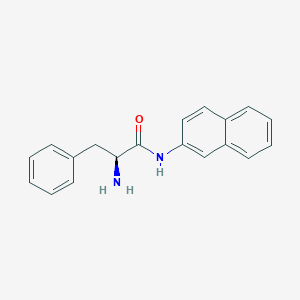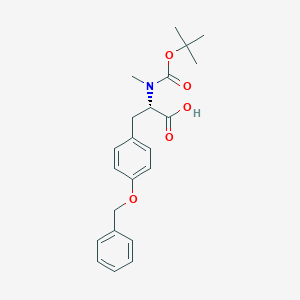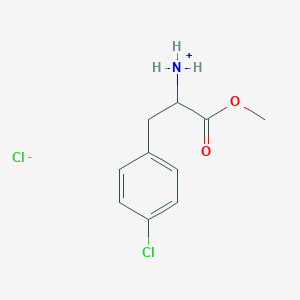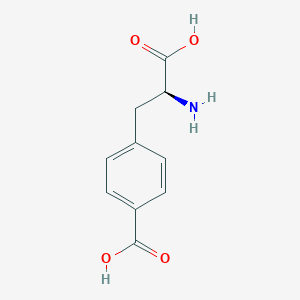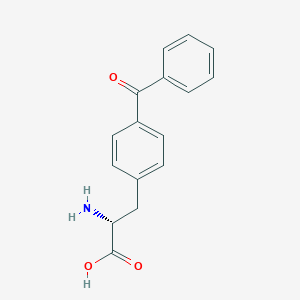
5-Fluoro-L-tryptophan
Overview
Description
5-Fluoro-L-tryptophan is a derivative of tryptophan, an amino acid. It is incorporated into proteins during their synthesis and serves as a reporter group due to the presence of fluorine-19 . It is also nonspecifically cytotoxic due to malfunctioning enzymes containing 5-fluoro-Trp in place of Trp .
Synthesis Analysis
Enzymatic synthesis of fluorinated compounds, including 5-Fluoro-L-tryptophan, has been a focus of research. The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis
5-Fluoro-L-tryptophan is a fluorinated tryptophan analog that can be incorporated into proteins. It is particularly useful for studying changes in ligand binding .Chemical Reactions Analysis
5-Fluoro-L-tryptophan is incorporated into proteins in normal protein synthesis. It is believed to be nonspecifically cytotoxic due to malfunctioning enzymes that have had replacements of Trp residues by 5-fluoro-Trp .Physical And Chemical Properties Analysis
5-Fluoro-L-tryptophan is a light beige powder . It has a molecular weight of 222.22 g/mol and a molecular formula of C11H11FN2O2 .Scientific Research Applications
Protein Synthesis
Exogenous 5-Fluoro-L-tryptophan is incorporated into proteins in normal protein synthesis . This means it can be used to study the process of protein synthesis and understand how proteins are formed in cells.
Enzyme Mechanism Studies
5-Fluoro-L-tryptophan can be used as a substrate analogue to study enzyme mechanisms by NMR spectroscopy . This is because the fluorine atom in the compound is a useful reporter group .
Cytotoxicity Studies
5-Fluoro-L-tryptophan is nonspecifically cytotoxic . This means it can cause damage to any cell type. This property can be used to study the effects of cytotoxic compounds on cells and understand how they cause cell damage.
Enzyme Activity Enhancement
In some cases, the substitution of tryptophan residues in enzymes with 5-fluoro-L-tryptophan leads to significantly greater catalytic activity . This can be used to study how changes in the structure of enzymes can affect their function.
Biochemical Research
5-Fluoro-L-tryptophan finds application in biochemical research . It can be used in various biochemical experiments to understand the role of tryptophan and its derivatives in biological systems.
Metabolomics Research
5-Fluoro-L-tryptophan is also used in metabolomics research . Metabolomics is the study of the set of metabolites present in an organism, cell, or tissue. 5-Fluoro-L-tryptophan can be used to study the metabolic pathways involving tryptophan and its derivatives.
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-L-tryptophan are Triosephosphate isomerase and Glutathione S-transferase Mu 1 . These enzymes play crucial roles in various biochemical processes. Triosephosphate isomerase is involved in glycolysis and gluconeogenesis, while Glutathione S-transferase Mu 1 is involved in the detoxification of electrophilic compounds, including carcinogens, therapeutic drugs, and environmental toxins, by conjugation with glutathione.
Mode of Action
5-Fluoro-L-tryptophan is used as a substrate analogue to study enzyme mechanisms by NMR spectroscopy . It is believed to cause malfunctioning of enzymes that have had replacements of tryptophan residues by 5-fluoro-tryptophan .
Biochemical Pathways
5-Fluoro-L-tryptophan is incorporated into proteins in normal protein synthesis . It is involved in the enzymatic conversion of tryptophan into tryptamine, a critical biogenic amine . This process plays a fundamental role in both primary and secondary metabolisms in all living organisms .
Result of Action
5-Fluoro-L-tryptophan is nonspecifically cytotoxic . It is believed this cytotoxicity is due to malfunctioning enzymes that have had replacements of tryptophan residues by 5-fluoro-tryptophan . At least one case is known where 5-fluoro-tryptophan substitution leads to significantly greater catalytic activity .
Action Environment
It is known that the compound is incorporated into proteins in normal protein synthesis , suggesting that its action may be influenced by factors that affect protein synthesis, such as temperature, pH, and the presence of other molecules.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPQIVHQSQUEAJ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020654 | |
| Record name | L-5-Fluorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-L-tryptophan | |
CAS RN |
16626-02-1 | |
| Record name | 5-Fluorotryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016626021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-fluorotryptophan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-5-Fluorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUOROTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17H03VO4KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Fluoro-L-tryptophan's interaction with tryptophan synthase?
A1: 5-Fluoro-L-tryptophan (5-F-Trp) exhibits intriguing interactions with tryptophan synthase. Research has shown that while the enzyme preferentially binds the naturally occurring L-tryptophan, it also binds 5-fluoro-D-tryptophan more tightly than 5-Fluoro-L-tryptophan. [] Interestingly, tryptophan synthase can catalyze the slow interconversion of D and L isomers of 5-F-Trp, tryptophan, and (3S)-2,3-dihydro-5-fluorotryptophan. This isomerization, while biochemically insignificant in vivo due to its slow rate, provides insights into the enzyme's active site and substrate binding requirements. []
Q2: How is 5-Fluoro-L-tryptophan utilized in studying protein structure and dynamics?
A2: 5-Fluoro-L-tryptophan serves as a valuable tool for studying protein structure and dynamics due to its fluorescent properties. Researchers have employed 5-F-Trp as a substitute for tryptophan in peptides to study their behavior under various conditions. For instance, 5-F-Trp incorporated at the N-terminus of short peptides, in conjunction with a C-terminal quencher molecule, allowed researchers to use Förster resonance energy transfer (sdFRET) and collision-induced fluorescence quenching (CIFQ) to investigate the peptides' response to pH changes. This approach revealed unexpected behavior of charged hexapeptides, challenging conventional understanding of Coulomb repulsion in these systems. []
Q3: Can 5-Fluoro-L-tryptophan be incorporated into proteins expressed in living systems?
A3: Yes, 5-Fluoro-L-tryptophan can be incorporated into proteins expressed in living cells. Studies have successfully demonstrated the incorporation of 5-F-Trp into a glycosylation-deficient mutant of Candida antarctica lipase B (CalB N74D) expressed in Pichia pastoris. By supplementing a P. pastoris strain auxotrophic for aromatic amino acids with 5-F-Trp, researchers achieved residue-specific replacement of tryptophan, confirmed by mass analysis. [] This method enables the production of "fluorous" proteins with potentially altered properties.
Q4: What are the effects of global fluorination on protein properties?
A4: Global fluorination, achieved by incorporating fluorinated amino acids like 5-F-Trp, can impact protein properties. In the case of CalB N74D, global fluorination with 5-F-Trp, along with other fluorinated amino acids, led to changes in secondary structure and a decrease in catalytic activity compared to the non-fluorinated enzyme. Interestingly, the fluorinated variant exhibited improved shelf life of its lipase activity, suggesting a potential advantage for storage of therapeutic proteins. []
Q5: Can 5-Fluoro-L-tryptophan be used to study specific biological processes?
A5: Yes, 5-Fluoro-L-tryptophan can be used as a tool to study specific biological processes. Research using the algae Chlamydomonas reinhardtii demonstrated that a signal derived from a 5-F-Trp-related siRNA molecule could inhibit the synthesis of tryptophan synthase beta subunit (MAA7). This inhibition was observed through increased algal growth in the presence of the prodrug 5-Fluoroindole (5-FI), which is normally converted to the toxic 5-Fluoro-L-tryptophan by MAA7. [] This finding suggests the potential of using 5-F-Trp-related signals for targeted manipulation of gene expression and enzyme activity.
Q6: Are there any studies on the binding of 5-Fluoro-L-tryptophan to specific proteins?
A6: Yes, researchers have investigated the binding of 5-Fluoro-L-tryptophan to specific proteins. One study focused on understanding the interaction between 5-F-Trp and human serum albumin. [] Although the abstract doesn't detail the findings, it highlights the relevance of studying this interaction.
Q7: Can 5-Fluoro-L-tryptophan be used in structural biology studies of complex proteins?
A7: Yes, 5-Fluoro-L-tryptophan shows promise as a tool in structural biology, particularly for complex proteins like the acetylcholine receptor. Researchers successfully incorporated 5-F-Trp into the extracellular domain of the α-subunit of the Torpedo californica acetylcholine receptor expressed in Escherichia coli. [] They utilized 19F NMR spectroscopy to analyze the protein, demonstrating the potential of this technique for studying the structure and function of complex membrane proteins.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




